molecular formula C13H14F3N3 B11727740 benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11727740
M. Wt: 269.27 g/mol
InChI Key: VYQSVSGTPOEAHL-UHFFFAOYSA-N
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Description

Benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction involving benzyl halides and the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoroethyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or pyrazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Reduced pyrazole derivatives, trifluoroethyl derivatives.

    Substitution: Various substituted benzyl or pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine: Similar structure but with the trifluoroethyl group at a different position on the pyrazole ring.

    Benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine: Another positional isomer with the trifluoroethyl group at the 5-position of the pyrazole ring.

Uniqueness

Benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the specific positioning of the trifluoroethyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and chemical properties compared to its isomers.

Properties

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

1-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C13H14F3N3/c14-13(15,16)10-19-9-12(8-18-19)7-17-6-11-4-2-1-3-5-11/h1-5,8-9,17H,6-7,10H2

InChI Key

VYQSVSGTPOEAHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN(N=C2)CC(F)(F)F

Origin of Product

United States

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